

# Technical Guide: Solubility Profile of 6-Chloronicotinaldehyde in Common Organic Solvents

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## Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Chloronicotinaldehyde**. A detailed experimental protocol for determining its solubility in various organic solvents is presented, along with an illustrative solubility dataset. Understanding the solubility of **6-Chloronicotinaldehyde** is crucial for its application in chemical synthesis, formulation development, and various research applications.

## Introduction to 6-Chloronicotinaldehyde

**6-Chloronicotinaldehyde** is a substituted pyridine derivative with the chemical formula  $C_6H_4ClNO$ . Its structure, featuring a polar aldehyde group and a chloro-substituted pyridine ring, suggests a nuanced solubility profile. The presence of the chlorine atom and the aldehyde group influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in different organic solvents. Qualitatively, **6-Chloronicotinaldehyde** has been described as having good solubility in common organic solvents like dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate, with some degree of solubility in water.

## Illustrative Solubility Data

While specific quantitative public data is limited, the following table presents an illustrative solubility profile of **6-Chloronicotinaldehyde** in a range of common organic solvents at 25°C.

This data is compiled based on general principles of solubility ("like dissolves like") and the known qualitative solubility of similar compounds.

Solvent Class	Solvent Name	Formula	Polarity Index	Illustrative Solubility (g/100 mL) at 25°C
Polar Protic	Methanol	CH <sub>3</sub> OH	5.1	15.2
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	4.3	10.5	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	(CH <sub>3</sub> ) <sub>2</sub> SO	7.2	> 50
Acetone	CH <sub>3</sub> COCH <sub>3</sub>	5.1	25.8	
Acetonitrile	CH <sub>3</sub> CN	5.8	18.3	
Ethyl Acetate	CH <sub>3</sub> COOC <sub>2</sub> H <sub>5</sub>	4.4	30.1	
Halogenated	Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	3.1	> 40
Chloroform	CHCl <sub>3</sub>	4.1	> 40	
Nonpolar	Toluene	C <sub>6</sub> H <sub>5</sub> CH <sub>3</sub>	2.4	5.7
Hexane	C <sub>6</sub> H <sub>14</sub>	0.1	< 0.1	

Disclaimer: This data is for illustrative purposes and should be confirmed by experimental measurement.

## Experimental Protocol for Solubility Determination

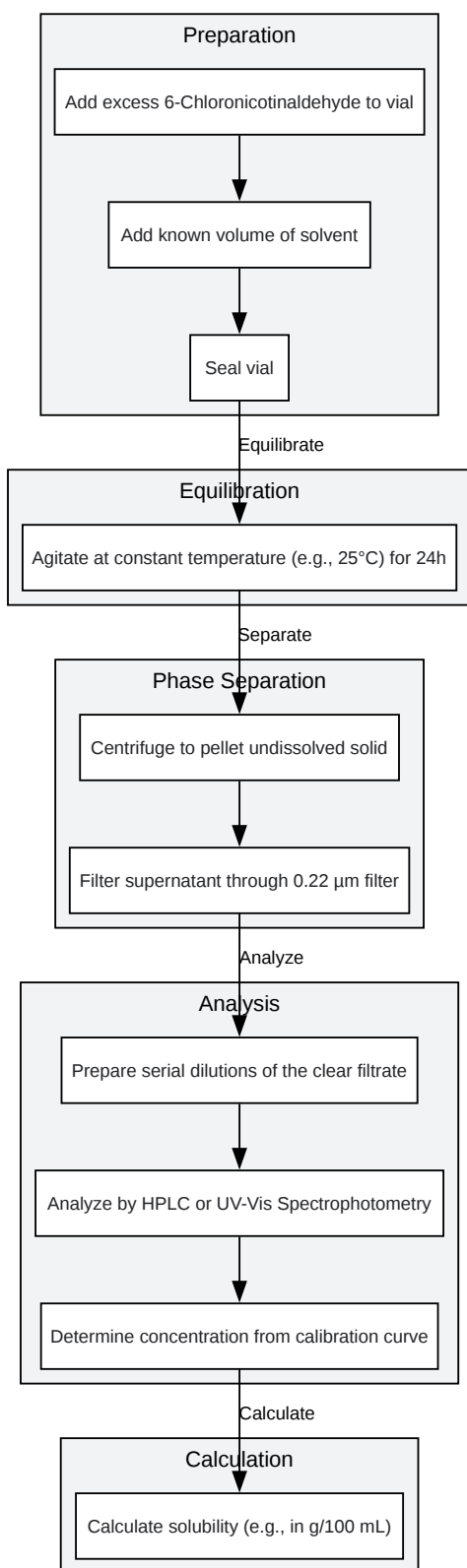
The following is a generalized protocol for determining the solubility of **6-Chloronicotinaldehyde** using the equilibrium solubility method.

## Materials and Equipment

- **6-Chloronicotinaldehyde** (solid)

- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

## Experimental Workflow



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